molecular formula C11H13NOS B263674 N,N-diallyl-2-thiophenecarboxamide

N,N-diallyl-2-thiophenecarboxamide

Cat. No.: B263674
M. Wt: 207.29 g/mol
InChI Key: DZTJWVYVBJFHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diallyl-2-thiophenecarboxamide is a thiophene-derived carboxamide featuring two allyl groups attached to the amide nitrogen. Thiophene rings are aromatic heterocycles with a sulfur atom, conferring unique electronic properties that enhance reactivity and intermolecular interactions. This compound is hypothesized to be synthesized via the reaction of 2-thiophenecarbonyl chloride with diallylamine, a method analogous to those reported for related carboxamides . Potential applications include pharmaceutical intermediates or materials science, given the known bioactivity of thiophene derivatives (e.g., antibacterial, antifungal, and genotoxic properties) .

Properties

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

N,N-bis(prop-2-enyl)thiophene-2-carboxamide

InChI

InChI=1S/C11H13NOS/c1-3-7-12(8-4-2)11(13)10-6-5-9-14-10/h3-6,9H,1-2,7-8H2

InChI Key

DZTJWVYVBJFHTB-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)C(=O)C1=CC=CS1

Canonical SMILES

C=CCN(CC=C)C(=O)C1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diallyl-2-thiophenecarboxamide typically involves the amidation of thiophene-2-carboxylic acid with diallylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired reaction conditions. Commonly used catalysts include coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: N,N-diallyl-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to the corresponding amine.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-diallyl-2-thiophenecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-diallyl-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Crystallographic Differences

Thiophenecarboxamides vary significantly based on substituents attached to the amide nitrogen and the aromatic ring. Key comparisons include:

Table 1: Structural Comparison of Thiophenecarboxamide Derivatives
Compound Name Substituents on Amide Nitrogen Ring Type Dihedral Angle (Ring vs. Amide) Key Interactions Biological Activity Source
N,N-Diallyl-2-thiophenecarboxamide Diallyl Thiophene Not reported Hypothesized C–H⋯S Unknown
N-(2-Nitrophenyl)thiophene-2-carboxamide 2-Nitrophenyl Thiophene 13.53° (A), 8.50° (B) C–H⋯O, C–H⋯S Antibacterial, genotoxic
N-(2-Phenoxyphenyl)-2-thiophenecarboxamide 2-Phenoxyphenyl Thiophene Not reported Not reported Unknown
N,N'-Heptane-1,7-diylbis[...] (5-20) Thienylmethyl Thiophene Not reported Not reported Unknown
N,N-Diethyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Diethyl, tetrahydrobenzothiophene Thiophene Not reported Not reported Unknown

Key Observations :

  • Dihedral Angles: In N-(2-nitrophenyl)thiophene-2-carboxamide, the dihedral angle between the thiophene and benzene rings (8.50–13.53°) influences molecular packing and intermolecular interactions, such as C–H⋯O/S bonds .
  • Substituent Effects: Bulky substituents (e.g., 2-nitrophenyl) enhance π-π stacking and hydrogen bonding, whereas aliphatic groups (e.g., diallyl) may improve solubility in nonpolar solvents .

Pharmacokinetic Considerations

  • Acetylation Phenotype: Fast acetylators metabolize sulfonamides more efficiently, a trait linked to colorectal cancer risk .
  • Solubility : Diallyl groups could enhance lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility.

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